N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
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Overview
Description
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core and a sulfanyl-acetamide linkage, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or similar reagents under controlled conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antitubercular, and anticancer agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE include other triazinoindole derivatives and sulfanyl-acetamide compounds. These compounds share structural similarities but may differ in their biological activity and applications. For example:
Triazinoindole Derivatives: Compounds with variations in the triazinoindole core or different substituents may exhibit different biological activities.
Sulfanyl-Acetamide Compounds: Variations in the sulfanyl or acetamide groups can lead to differences in chemical reactivity and biological effects
The uniqueness of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H17N5OS |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-7-9-13(10-8-12)20-16(25)11-26-19-21-18-17(22-23-19)14-5-3-4-6-15(14)24(18)2/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
OBKKUQJVTNZZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
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